molecular formula C10H15NO3 B13968822 2-(6-Amino-2,3-dimethoxyphenyl)ethanol CAS No. 748717-43-3

2-(6-Amino-2,3-dimethoxyphenyl)ethanol

Cat. No.: B13968822
CAS No.: 748717-43-3
M. Wt: 197.23 g/mol
InChI Key: NNFRMXBXDHYDOJ-UHFFFAOYSA-N
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Description

2-(6-Amino-2,3-dimethoxyphenyl)ethanol is an organic compound that features an amino group and two methoxy groups attached to a benzene ring, along with an ethanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-2,3-dimethoxyphenyl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The hydroxyl group is then converted to an amino group through a substitution reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-2,3-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol side chain can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: 2-(6-Amino-2,3-dimethoxyphenyl)acetaldehyde or 2-(6-Amino-2,3-dimethoxyphenyl)acetic acid.

    Reduction: 2-(6-Amino-2,3-dimethoxyphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(6-Amino-2,3-dimethoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Amino-2,3-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethoxyphenyl)ethanol: Lacks the amino group, resulting in different chemical and biological properties.

    2-(6-Amino-2,4-dimethoxyphenyl)ethanol: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

2-(6-Amino-2,3-dimethoxyphenyl)ethanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

748717-43-3

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(6-amino-2,3-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-9-4-3-8(11)7(5-6-12)10(9)14-2/h3-4,12H,5-6,11H2,1-2H3

InChI Key

NNFRMXBXDHYDOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)CCO)OC

Origin of Product

United States

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